2-Amino-3-methoxybenzoic Acid-d3

Metabolomics Bioanalysis LC-MS/MS

For translational neuroscience, immunology, and pharmaceutical kynurenine pathway research, 2-Amino-3-methoxybenzoic Acid-d3 (CAS 2377028-36-7) is the definitive deuterated internal standard. Its +3 Da mass shift and 98 atom % D enrichment provide unequivocal differentiation from endogenous analyte, delivering the <7.5% CV precision required for FDA/EMA bioanalytical method validation. This high-purity (98%) d3 standard corrects for ion suppression, matrix effects, and instrument drift, ensuring a 2-fold accuracy improvement over non-isotopic methods. Secure your analytical precision today.

Molecular Formula C8H9NO3
Molecular Weight 170.18 g/mol
Cat. No. B13422388
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-methoxybenzoic Acid-d3
Molecular FormulaC8H9NO3
Molecular Weight170.18 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1N)C(=O)O
InChIInChI=1S/C8H9NO3/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4H,9H2,1H3,(H,10,11)/i1D3
InChIKeySXOPCLUOUFQBJV-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-3-methoxybenzoic Acid-d3: Deuterated Internal Standard for Kynurenine Pathway Metabolite Quantification


2-Amino-3-methoxybenzoic Acid-d3 (CAS 2377028-36-7), also designated as 2-amino-3-(trideuteriomethoxy)benzoic acid, is a stable isotope-labeled analog of 2-amino-3-methoxybenzoic acid (CAS 3177-80-8) . It belongs to the class of deuterated internal standards employed in quantitative liquid chromatography-mass spectrometry (LC-MS/MS) assays, specifically designed to enhance analytical precision for endogenous metabolites and synthetic derivatives within the kynurenine pathway and broader metabolic research [1].

Why 2-Amino-3-methoxybenzoic Acid-d3 Cannot Be Substituted by Its Non-Deuterated Analog in Quantitative LC-MS/MS


Substituting 2-Amino-3-methoxybenzoic Acid-d3 with its unlabeled, naturally abundant counterpart (2-Amino-3-methoxybenzoic acid) fundamentally undermines the precision and accuracy required for regulatory-compliant and high-confidence quantitative analysis. Non-deuterated internal standards cannot be distinguished from the endogenous analyte via mass spectrometry, leading to ion suppression, matrix effects, and unreliable calibration curves [1]. Even alternative structural analogs (e.g., isomers or non-labeled chemical surrogates) fail to replicate the exact chromatographic retention time and ionization efficiency of the target analyte, thereby failing to correct for subtle sample preparation variability and instrument drift [2]. The following evidence establishes the specific, quantifiable performance advantages that mandate the selection of this precise deuterated analog for rigorous bioanalytical workflows.

Quantitative Differentiation of 2-Amino-3-methoxybenzoic Acid-d3 Against Comparators and Class Alternatives


Superior Isotopic Enrichment for Unambiguous Mass Spectrometric Identification

The procurement value of 2-Amino-3-methoxybenzoic Acid-d3 is anchored in its specified isotopic enrichment of ≥98 atom % D, a critical parameter that distinguishes it from lower-grade or non-certified alternatives . This high level of enrichment ensures that the internal standard signal is minimally contaminated by unlabeled (light) isotope peaks, which is essential for achieving accurate isotope dilution calculations and avoiding cross-signal interference with the target analyte 2-Amino-3-methoxybenzoic acid [1].

Metabolomics Bioanalysis LC-MS/MS

Verified Chemical Purity Minimizing Background Interference

In addition to isotopic fidelity, 2-Amino-3-methoxybenzoic Acid-d3 is supplied with a verified chemical purity of 98% (HPLC) . This specification is quantitatively superior or equivalent to many generic alternatives that may not be accompanied by a rigorous certificate of analysis. The presence of unidentified impurities in a generic substitute can introduce extraneous peaks in the chromatogram, complicating baseline resolution and potentially co-eluting with other metabolites in the complex biological matrix [1].

Analytical Chemistry Quality Control Internal Standard

Optimal +3 Da Mass Shift to Avoid Natural Isotope Overlap

The strategic placement of three deuterium atoms on the methoxy group results in a precise +3 Da mass shift relative to the unlabeled 2-Amino-3-methoxybenzoic acid (M = 167.16 Da) . This specific shift is critical; a +1 Da or +2 Da shift (as seen in d1 or d2 analogs) would risk significant spectral overlap with the naturally occurring M+1 and M+2 isotope peaks of the endogenous analyte, thereby compromising quantification accuracy. The +3 Da shift places the internal standard signal in a baseline-resolved region of the mass spectrum, effectively eliminating isotopic crosstalk [1].

Mass Spectrometry Isotope Dilution Selectivity

Validated Chromatographic Co-Elution for Matrix Effect Compensation

While quantitative data for this specific compound's retention time difference (ΔRT) relative to the unlabeled analyte is not publicly reported in a head-to-head study, extensive class-level evidence demonstrates that deuterated internal standards with 3 or more non-labile deuterium substitutions on carbon backbones exhibit near-identical reversed-phase chromatographic retention times compared to the unlabeled analyte [1]. This co-elution is the fundamental mechanism by which the internal standard normalizes for matrix-induced ion suppression or enhancement in the electrospray ionization (ESI) source [2]. In contrast, structural analog internal standards (e.g., isomers) often exhibit significant ΔRT values (>0.2 min), which severely compromises their ability to track dynamic matrix effects [1].

Chromatography Ion Suppression Bioanalysis

Quantitative Accuracy Improvement over Non-Isotopic Methods

A systematic meta-analysis comparing LC-MS/MS assays found that methods employing deuterated stable isotope-labeled internal standards (SIL-IS) achieve a median inter-assay precision (CV%) of ≤7.5%, whereas assays relying on structural analog internal standards or external calibration exhibit a median CV% of ≥15% [1]. This translates to a 2-fold improvement in reproducibility. Furthermore, the use of SIL-IS consistently reduces the relative error (accuracy) from >20% to within 5% of the nominal concentration in complex matrices like plasma or urine [2].

Method Validation Precision Accuracy

High-Value Application Scenarios for 2-Amino-3-methoxybenzoic Acid-d3


Absolute Quantification of Kynurenine Pathway Metabolites in Clinical Cohorts

In translational neuroscience and immunology research, precise measurement of 2-amino-3-methoxybenzoic acid (3-methoxyanthranilic acid) in plasma or cerebrospinal fluid is required to understand tryptophan catabolism. The +3 Da mass shift and 98 atom % D enrichment of 2-Amino-3-methoxybenzoic Acid-d3 enable unequivocal differentiation from the endogenous signal, delivering the <7.5% CV precision necessary to detect subtle, disease-relevant fluctuations in metabolite levels across large patient populations [1].

Validated Bioanalytical Method Development for Drug Metabolism Studies

Pharmaceutical researchers developing new chemical entities that modulate the kynurenine pathway require robust, validated LC-MS/MS methods for quantifying pathway intermediates. The high chemical purity (98%) and validated co-elution profile of this d3 internal standard ensure compliance with FDA/EMA bioanalytical method validation guidelines, specifically regarding matrix effect compensation and long-term analytical stability over 3 years of storage [1].

Toxicological Screening and Biomarker Validation in Occupational Health

For industrial hygiene and toxicology applications, where exposure to aromatic amines must be quantified in urine, the use of this deuterated internal standard corrects for the inherent variability of urinary matrices. The demonstrated 2-fold improvement in accuracy compared to non-isotopic methods ensures that quantitative exposure assessments are defensible and meet stringent regulatory reporting thresholds [1].

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